[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene
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Overview
Description
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene is an organic compound with the molecular formula C13H19BrO and a molecular weight of 271.19 g/mol . This compound is characterized by the presence of a bromine atom, a tert-butoxy group, and a benzene ring, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the bromination of 2-(tert-butoxy)propylbenzene using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions .
Industrial Production Methods
Industrial production methods for [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene are not well-documented in the public domain. large-scale synthesis would likely involve optimized reaction conditions to ensure high yield and purity, including the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction Reactions: The bromine atom can be reduced to a hydrogen atom using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Substitution: Nucleophiles like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Reduction: Reducing agents such as LiAlH4 or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
Substitution: Formation of alcohols, ethers, or amines.
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the study of biochemical pathways and enzyme mechanisms.
Medicine: Potential use in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [(2R)-3-bromo-2-(tert-butoxy)propyl]benzene depends on the specific reactions it undergoes. In substitution reactions, the bromine atom is typically displaced by a nucleophile, forming a new bond with the nucleophile. In oxidation reactions, the compound undergoes electron transfer processes to form oxidized products. The molecular targets and pathways involved vary based on the specific application and reaction conditions .
Comparison with Similar Compounds
[(2R)-3-bromo-2-(tert-butoxy)propyl]benzene can be compared with other brominated benzene derivatives such as:
Bromobenzene: Lacks the tert-butoxy group, making it less versatile in certain synthetic applications.
2-bromo-1-phenylethanol: Contains a hydroxyl group instead of a tert-butoxy group, leading to different reactivity and applications.
4-bromo-2-(tert-butoxy)propylbenzene: Positional isomer with different reactivity due to the position of the bromine atom.
The uniqueness of this compound lies in its specific combination of functional groups, which provides a balance of reactivity and stability for various synthetic applications .
Properties
CAS No. |
2648901-32-8 |
---|---|
Molecular Formula |
C13H19BrO |
Molecular Weight |
271.2 |
Purity |
95 |
Origin of Product |
United States |
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